molecular formula C26H27NO2 B2774474 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide CAS No. 1421481-97-1

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2774474
CAS No.: 1421481-97-1
M. Wt: 385.507
InChI Key: IRICDKUIPZFCLA-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is a synthetic organic compound offered for research and development purposes. This molecule features a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a structure of high interest in medicinal chemistry due to its potential for diverse biological activity. The tetralin core is functionalized with a hydroxy group and an alkyl chain bearing a 3,3-diphenylpropanamide moiety. The diphenylpropanoate structure is found in compounds with reported pharmacological activity, suggesting potential utility as a key intermediate or building block in the synthesis of more complex target molecules. Researchers might investigate this compound in the context of designing and developing new ligands for protein targets, or as a precursor in synthetic chemistry projects. Its exact physical properties, mechanism of action, and specific research applications are compound-specific and should be confirmed by the researching entity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions and refer to the available safety data sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c28-25(27-19-26(29)16-15-20-9-7-8-14-23(20)18-26)17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,29H,15-19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICDKUIPZFCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with 3,3-diphenylpropanoic acid or its derivatives under amide formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzamide
  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide

Uniqueness

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the diphenylpropanamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure is characterized by a tetrahydronaphthalene moiety linked to a diphenylpropanamide group. Its molecular formula is C20H23NO2C_{20}H_{23}NO_2, with a molecular weight of approximately 307.4 g/mol. The presence of the hydroxy group and the amide linkage are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H23NO2C_{20}H_{23}NO_2
Molecular Weight307.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties which could mitigate oxidative stress in neuronal cells.
  • Enzyme Inhibition : The amide functional group may allow the compound to inhibit specific enzymes linked to neurodegenerative diseases.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Neuroprotective Effects

Studies indicate that compounds similar in structure to this compound exhibit neuroprotective effects in models of Parkinson’s disease. For instance:

  • In Vitro Studies : Compounds with the tetrahydronaphthalene structure demonstrated significant inhibition of neuronal apoptosis in cultured cells exposed to neurotoxic agents.
  • In Vivo Studies : Animal models treated with related compounds showed improvement in locomotor activity and reduced motor deficits associated with dopaminergic neuron loss.

Antioxidant Properties

The compound has been evaluated for its antioxidant potential:

  • DPPH Assay : The DPPH radical scavenging assay revealed that the compound effectively reduces free radicals, indicating strong antioxidant activity.

Anti-inflammatory Activity

Research suggests that this compound may exhibit anti-inflammatory properties:

  • Cytokine Inhibition : In vitro tests showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Neuroprotective Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar tetrahydronaphthalene derivatives protected against 6-OHDA-induced toxicity in rat models (PubMed ID: 20146482).
  • Antioxidant Activity Analysis :
    • Research highlighted in Free Radical Biology and Medicine indicated that tetrahydronaphthalene derivatives exhibited significant free radical scavenging capabilities (PubMed ID: 20146482).
  • Inflammation Studies :
    • A recent investigation into the anti-inflammatory effects of related compounds found that they significantly reduced TNF-alpha levels in LPS-stimulated macrophages (source not specified).

Q & A

Basic: What are the recommended synthesis pathways for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl-methylamine with 3,3-diphenylpropanoyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to prevent side reactions.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Critical controls : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to identify key protons (e.g., hydroxyl, amide NH) and carbons. For example, the tetrahydronaphthalene moiety shows distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm) .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) .
  • Mass analysis : HRMS in positive-ion mode to confirm molecular ion ([M+H]+^+) and rule out impurities .

Basic: What preliminary biological activities have been reported for this compound?

  • In vitro assays : Screen for antiproliferative activity using MTT assays (e.g., IC50_{50} values against HeLa or MCF-7 cell lines). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
  • Mechanistic insights : Preliminary studies suggest inhibition of kinase pathways (e.g., JAK/STAT) via competitive binding assays with ATP analogs .

Advanced: How can reaction mechanisms for key transformations (e.g., amidation) be elucidated?

  • Kinetic studies : Use stopped-flow NMR to monitor amide bond formation rates under varying temperatures/pH.
  • Isotopic labeling : Introduce 18^{18}O or deuterium at reactive sites (e.g., hydroxyl group) to trace proton transfer steps .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map transition states and identify rate-limiting steps .

Advanced: What crystallographic methods are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, focusing on the tetrahydronaphthalene ring conformation and amide plane geometry.
  • Key parameters : Report torsion angles (e.g., C2-C1-N-C=O) and hydrogen-bonding networks (e.g., hydroxyl→amide interactions) .

Advanced: How do solvent effects influence spectroscopic properties?

  • UV-Vis analysis : Measure absorption maxima in solvents of varying polarity (e.g., hexane, DMSO). Correlate shifts with Kamlet-Taft parameters (π*, α, β) to quantify dipolarity and H-bonding effects .
  • Example : Bathochromic shifts in polar aprotic solvents indicate stabilization of the excited-state dipole moment .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Analog synthesis : Introduce substituents at the tetrahydronaphthalene ring (e.g., halogens, methoxy) or modify the diphenylpropanamide moiety (e.g., electron-withdrawing groups).
  • Assay design : Test analogs in parallel against primary targets (e.g., kinases) and off-target panels (e.g., cytochrome P450 enzymes) to assess selectivity .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to activity trends .

Advanced: How to address contradictions in reported biological data?

  • Case example : If antiproliferative activity varies across studies, validate assay conditions (e.g., cell passage number, serum concentration) and confirm compound stability (e.g., HPLC pre-/post-assay).
  • Meta-analysis : Cross-reference with structurally related compounds (e.g., vs. 18) to identify conserved pharmacophores or confounding functional groups .

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